molecular formula C4H4BrClN2O2S B2445377 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1603244-22-9

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2445377
CAS No.: 1603244-22-9
M. Wt: 259.5
InChI Key: XQOBUYXVWCWNEH-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOBUYXVWCWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The sulfonylation step involves the reaction of the brominated pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins, potentially leading to the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and agrochemistry. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a brominated pyrazole core linked to a sulfonyl chloride functional group. The molecular formula is C₅H₅BrClN₃O₂S, with a molecular weight of approximately 252.6 g/mol. The presence of the bromine atom may enhance the compound's biological activity by affecting its interactions with biological targets.

Anti-inflammatory and Analgesic Properties

Pyrazole compounds have historically been recognized for their anti-inflammatory and analgesic activities. For instance, derivatives like phenylbutazone have been used as potent anti-inflammatory agents . While specific data on this compound is sparse, the general trend indicates that modifications to the pyrazole structure can lead to enhanced therapeutic effects.

Study on Pyrazole Sulfonamides

A significant body of research has focused on pyrazole sulfonamides, which share structural characteristics with this compound. One study reported that various substituted pyrazole sulfonamides exhibited potent inhibitory effects against Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite responsible for African sleeping sickness. Compounds from this series demonstrated IC₅₀ values as low as 0.002 μM, indicating strong biological activity .

Insecticidal Properties

In addition to medicinal applications, pyrazole derivatives have been explored for their insecticidal properties. A study synthesized several pyrazole oxime ether derivatives that exhibited strong insecticidal activity against various pests at concentrations around 500 μg/mL. This suggests that compounds like this compound could also find applications in agricultural pest control.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC₅₀ Value
This compoundStructurePotential anticancer activityTBD
DDD85646Pyrazole sulfonamideInhibitor of Tb NMT0.002 μM
PhenylbutazonePyrazolidinedioneAnti-inflammatoryTBD

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